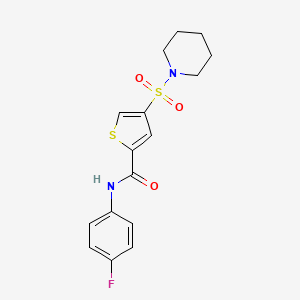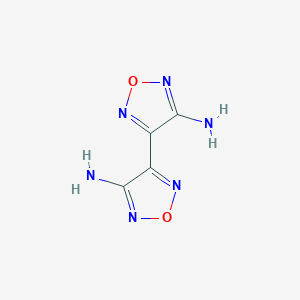![molecular formula C19H16N2O2 B3602319 4-(7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzoic acid](/img/structure/B3602319.png)
4-(7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzoic acid
描述
4-(7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a quinoline moiety fused with a pyrrole ring, making it a pyrroloquinoline derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the synthesis might start with the reaction of a substituted aniline with a suitable aldehyde to form an imine intermediate. This intermediate can then undergo cyclization in the presence of a catalyst to form the pyrroloquinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthesis methods to minimize environmental impact .
化学反应分析
Types of Reactions
4-(7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings .
科学研究应用
4-(7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 4-(7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrroloquinoline derivatives, such as:
- 2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
- 7-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
- Quinolinyl-pyrazoles
Uniqueness
What sets 4-(7-Methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzoic acid apart is its specific combination of the pyrroloquinoline core with a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
4-(7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-12-2-3-14-11-15-8-9-21(18(15)20-17(14)10-12)16-6-4-13(5-7-16)19(22)23/h2-7,10-11H,8-9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUXUIKKMDLXDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(CCN3C4=CC=C(C=C4)C(=O)O)C=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclopentyl-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B3602236.png)
![2-chloro-N-[4-(1-piperidinyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3602238.png)
![2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(4-QUINOLYL)ACETAMIDE](/img/structure/B3602246.png)
![N-(3-acetylphenyl)-4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B3602252.png)
![N-cyclopropyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3602253.png)
![(5E)-5-({5-BROMO-2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B3602254.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-methylphenyl)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B3602272.png)


![N~2~-ethyl-N-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3602304.png)
![N-(3-CHLORO-4-FLUOROPHENYL)-2-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3602313.png)
![(E)-3-[5-(5-chloro-2-methylphenyl)furan-2-yl]-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B3602314.png)

amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B3602320.png)
